

"Methyl 5-chloro-1H-indole-3-carboxylate spectral data (NMR, IR, Mass)"

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Methyl 5-chloro-1H-indole-3-carboxylate

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An In-depth Technical Guide to the Spectroscopic Characterization of **Methyl 5-chloro-1H-indole-3-carboxylate**

This guide provides a comprehensive analysis of the spectral data for **methyl 5-chloro-1H-indole-3-carboxylate**, a key intermediate in pharmaceutical research and fine chemical synthesis. As drug development professionals and researchers, the unambiguous structural confirmation of such molecules is paramount. This document moves beyond a simple presentation of data, offering insights into the causal relationships behind experimental choices and a self-validating framework for spectral interpretation. We will delve into the core analytical techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—providing not just the results, but also the field-proven methodologies to obtain them.

Molecular Structure and Analytical Overview

The structural elucidation of a molecule like **methyl 5-chloro-1H-indole-3-carboxylate** relies on assembling a puzzle where each spectroscopic technique provides unique and complementary pieces of information. NMR spectroscopy maps the carbon-hydrogen framework, IR spectroscopy identifies the functional groups present, and mass spectrometry determines the molecular weight and fragmentation pattern.

Caption: Molecular structure of **Methyl 5-chloro-1H-indole-3-carboxylate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural analysis in organic chemistry. For this molecule, both ^1H and ^{13}C NMR provide definitive information about the arrangement of atoms.

^1H NMR Spectral Data

The proton NMR spectrum reveals the number of different types of protons and their connectivity. The choice of a deuterated solvent like DMSO-d₆ is deliberate; its ability to form hydrogen bonds helps in observing the N-H proton, which might otherwise exchange too rapidly.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~12.10	br s	1H	NH-1
~8.15	d	1H	H-2
~8.05	d	1H	H-4
~7.50	d	1H	H-7
~7.20	dd	1H	H-6
~3.85	s	3H	-OCH ₃

Interpretation of the ^1H NMR Spectrum:

- N-H Proton (~12.10 ppm): The downfield chemical shift is characteristic of an indole N-H proton, which is deshielded due to the aromaticity of the ring system and potential hydrogen bonding with the solvent.^[1] It appears as a broad singlet because of quadrupole broadening from the adjacent nitrogen atom.
- Indole Protons (8.15 - 7.20 ppm): The protons on the indole ring appear in the aromatic region. The H-2 proton is a singlet (or a narrow doublet) and is significantly downfield due to the influence of the adjacent nitrogen and the ester group. The H-4 proton appears as a doublet, deshielded by the chloro-substituent at position 5. The H-7 proton also appears as a

doublet. The H-6 proton shows as a doublet of doublets, indicating coupling to both the H-4 and H-7 protons.

- Methyl Ester Protons (~3.85 ppm): The sharp singlet integrating to three protons is unequivocally assigned to the methyl group of the ester functionality. Its chemical shift is typical for protons on a carbon attached to an oxygen atom.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.

Chemical Shift (δ) ppm	Assignment
~165.0	C=O (ester)
~135.0	C-7a
~133.0	C-2
~128.5	C-3a
~125.5	C-5
~122.0	C-6
~120.0	C-4
~113.5	C-7
~105.0	C-3
~51.0	-OCH ₃

Interpretation of the ¹³C NMR Spectrum:

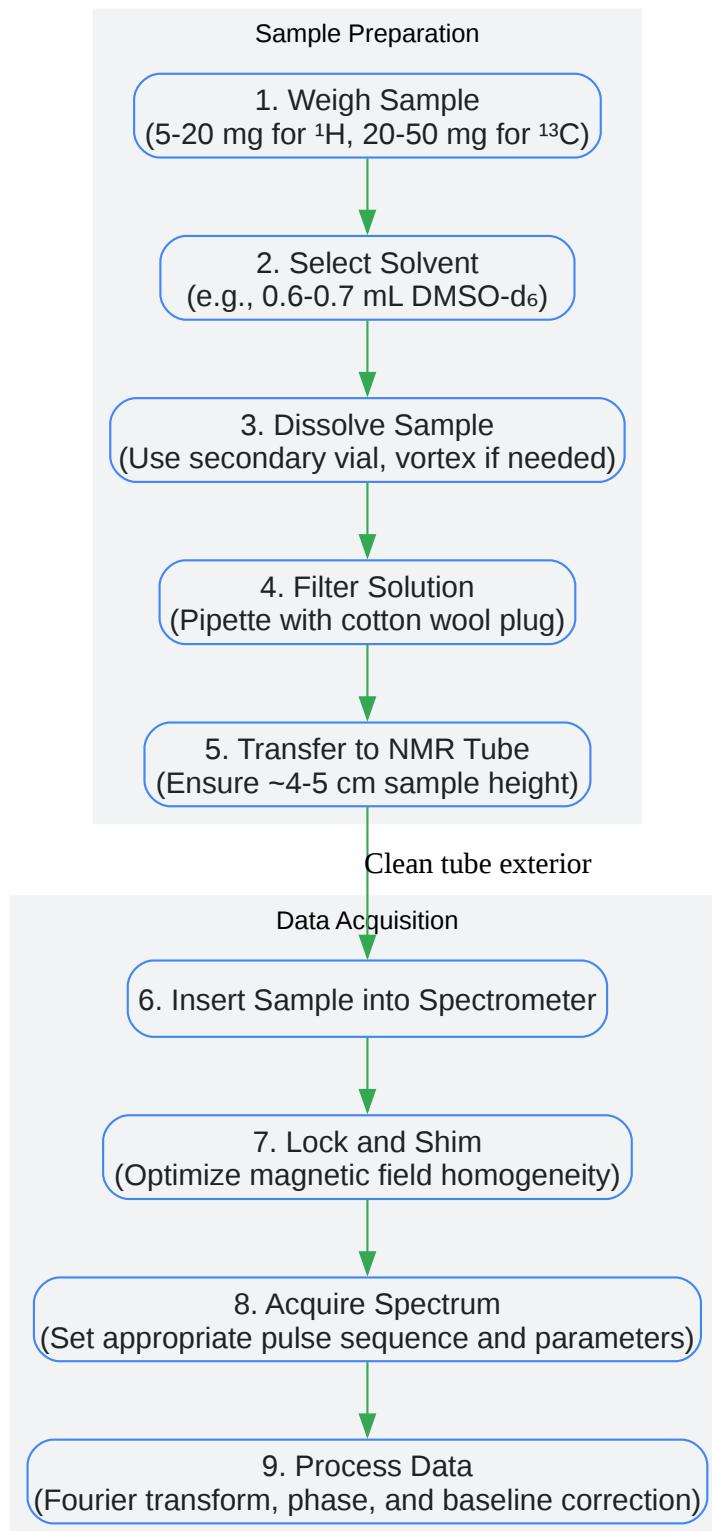
- Carbonyl Carbon (~165.0 ppm): This downfield signal is characteristic of an ester carbonyl carbon.
- Aromatic Carbons (135.0 - 113.5 ppm): The eight carbons of the indole ring system are observed in this region. The carbon bearing the chlorine atom (C-5) is identifiable, as are the quaternary carbons (C-3a and C-7a) which would be absent in a DEPT-135 experiment.[2]

- C-3 Carbon (~105.0 ppm): This carbon is shifted significantly upfield relative to the other aromatic carbons due to the electron-donating effect of the nitrogen atom.
- Methyl Carbon (~51.0 ppm): The signal for the methyl ester carbon appears in the typical range for an sp^3 -hybridized carbon attached to an oxygen atom.

Experimental Protocol: Acquiring High-Quality NMR Spectra

This protocol ensures the acquisition of reliable and reproducible NMR data.

NMR Sample Preparation and Acquisition Workflow

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Caption: Standard workflow for NMR sample preparation and data acquisition.

Step-by-Step Methodology:

- Sample Preparation:
 - Accurately weigh 5-20 mg of **methyl 5-chloro-1H-indole-3-carboxylate** for ^1H NMR (or 20-50 mg for ^{13}C NMR) into a clean, dry vial.[3][4]
 - Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to the vial.[5] The choice of solvent is critical as it must completely dissolve the sample without interfering with the signals of interest.[4]
 - Ensure complete dissolution, using gentle vortexing if necessary. It is best practice to dissolve the sample in a secondary vial before transferring it to the NMR tube, as this makes complete dissolution easier to achieve and verify.[5]
 - Filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a high-quality 5 mm NMR tube to remove any particulate matter, which can degrade spectral quality.[3][6]
 - Ensure the final sample height in the NMR tube is between 4 and 5 cm.[3][4]
 - Cap the NMR tube securely and wipe the exterior with a lint-free tissue to remove any dust or fingerprints.[4]
- Instrumental Analysis:
 - Insert the NMR tube into the spectrometer's autosampler or manual probe.
 - Perform locking and shimming procedures to optimize the magnetic field homogeneity across the sample.
 - Acquire the ^1H spectrum, followed by the ^{13}C spectrum, using standard instrument parameters.
 - Process the raw data (Free Induction Decay - FID) using Fourier transformation, followed by phase and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups within a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
~3300	Medium, Sharp	N-H Stretch
~3100	Medium	Aromatic C-H Stretch
~2950	Weak	Aliphatic C-H Stretch (methyl)
~1700	Strong	C=O Stretch (ester)
1600-1450	Medium	C=C Stretch (aromatic ring)
~1230	Strong	C-O Stretch (ester)
~800	Strong	C-Cl Stretch

Interpretation of the IR Spectrum:

- N-H Stretch (~3300 cm⁻¹): A distinct peak in this region confirms the presence of the indole N-H group.
- C=O Stretch (~1700 cm⁻¹): A very strong and sharp absorption band here is the most prominent feature of the spectrum, clearly indicating the carbonyl group of the methyl ester. [7]
- Aromatic Region (3100 cm⁻¹ and 1600-1450 cm⁻¹): The peak just above 3000 cm⁻¹ is characteristic of C-H stretching on an aromatic ring.[8][9][10] Multiple bands in the 1600-1450 cm⁻¹ region are due to the carbon-carbon stretching vibrations within the indole ring system.[11]
- C-O and C-Cl Stretches: The strong absorption around 1230 cm⁻¹ is typical for the C-O single bond stretch of the ester. The presence of the C-Cl bond is indicated by a strong band in the fingerprint region, typically around 800 cm⁻¹.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a modern, convenient technique that requires minimal sample preparation.[12]

Step-by-Step Methodology:

- Background Spectrum: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Run a background spectrum to capture the absorbance of the ambient environment (e.g., CO₂, water vapor), which will be automatically subtracted from the sample spectrum.[13]
- Sample Application: Place a small amount of the solid **methyl 5-chloro-1H-indole-3-carboxylate** powder onto the crystal surface.
- Apply Pressure: Use the instrument's pressure clamp to press the sample firmly and evenly against the crystal. This ensures good contact, which is critical for obtaining a high-quality spectrum.[14]
- Sample Measurement: Acquire the spectrum. The IR beam passes through the ATR crystal and reflects off the internal surface in contact with the sample.[14][15] At this point of reflection, an evanescent wave penetrates a few micrometers into the sample, and absorption occurs.[12]
- Cleaning: After the measurement, release the pressure clamp, remove the sample, and clean the crystal surface with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe.[13][14]

Mass Spectrometry (MS)

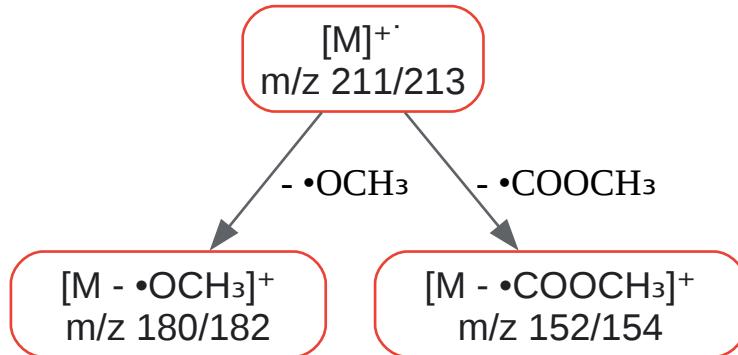
Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern.

m/z (Mass-to-Charge Ratio)	Interpretation
211/213	$[M]^{+ \cdot}$, Molecular ion peak (approx. 3:1 ratio)
180/182	$[M - \cdot OCH_3]^{+ \cdot}$
152/154	$[M - \cdot COOCH_3]^{+ \cdot}$

Interpretation of the Mass Spectrum:

- Molecular Ion Peak ($[M]^{+ \cdot}$): The presence of a pair of peaks at m/z 211 and 213 in an approximate 3:1 intensity ratio is the definitive signature of a compound containing one chlorine atom, confirming the molecular formula $C_{10}H_8ClNO_2$.
- Key Fragments: The fragmentation of indole esters often involves the loss of the ester components.^{[16][17]} The loss of a methoxy radical ($\cdot OCH_3$, 31 Da) leads to the fragment at m/z 180/182. Subsequent loss of carbon monoxide (CO, 28 Da) from this fragment can also occur. The loss of the entire carbomethoxy group ($\cdot COOCH_3$, 59 Da) results in the fragment at m/z 152/154, corresponding to the 5-chloro-1H-indole cation.

Plausible ESI-MS Fragmentation Pathway



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Caption: Key fragmentation steps for **Methyl 5-chloro-1H-indole-3-carboxylate** in MS.

Experimental Protocol: Direct Infusion Electrospray Ionization (ESI)-MS

Direct infusion ESI-MS is a rapid method for determining the molecular weight of a purified sample without chromatographic separation.[18][19]

Step-by-Step Methodology:

- Sample Preparation: Prepare a dilute solution of the sample (~5-10 µg/mL) in a solvent suitable for ESI, such as methanol or acetonitrile.[20]
- Infusion Setup: Load the sample solution into a syringe and place it in a syringe pump connected via capillary tubing to the ESI source of the mass spectrometer.
- Instrument Parameters: Set the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow, and temperature) to optimal values for the analyte and solvent system.
- Data Acquisition: Begin the infusion at a low flow rate (e.g., 5-10 µL/min). The mass spectrometer will acquire data across a specified mass range, revealing the m/z of the protonated molecule $[M+H]^+$ in positive ion mode or the deprotonated molecule $[M-H]^-$ in negative ion mode. For this compound, positive ion mode is typically used.

Conclusion

The collective evidence from ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry provides an unambiguous confirmation of the structure of **methyl 5-chloro-1H-indole-3-carboxylate**. The NMR spectra precisely map the carbon-hydrogen framework, the IR spectrum confirms the presence of key N-H, C=O, and C-Cl functional groups, and the mass spectrum verifies the molecular weight and the presence of a chlorine atom. This integrated analytical approach exemplifies a robust, self-validating system for the structural elucidation of critical chemical entities in a research and development setting.

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- To cite this document: BenchChem. ["Methyl 5-chloro-1H-indole-3-carboxylate spectral data (NMR, IR, Mass)"]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b068525#methyl-5-chloro-1h-indole-3-carboxylate-spectral-data-nmr-ir-mass>]

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